Home > Products > Screening Compounds P147540 > Xanomeline (tartrate)
Xanomeline (tartrate) -

Xanomeline (tartrate)

Catalog Number: EVT-8355851
CAS Number:
Molecular Formula: C18H29N3O7S
Molecular Weight: 431.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Xanomeline is classified under muscarinic acetylcholine receptor agonists. Its chemical structure and pharmacological properties categorize it as a non-selective agonist with a high affinity for muscarinic receptors. The compound is often presented in the form of xanomeline tartrate, which enhances its solubility and bioavailability, making it suitable for pharmaceutical formulations .

Synthesis Analysis

Methods and Technical Details

The synthesis of xanomeline tartrate involves several steps, beginning with the preparation of the free base of xanomeline from 3-(4-hexyloxy-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide. The process includes the following key steps:

  1. Reduction: A solution of sodium borohydride is added to the stirred solution of the starting material in methanol.
  2. Neutralization: The reaction mixture is neutralized with hydrochloric acid, followed by pH adjustment.
  3. Extraction: The product is extracted using methylene chloride.
  4. Formation of Tartrate Salt: The free base is dissolved in 2-propanol, and (+) L-tartaric acid is added to form the tartrate salt. The mixture is heated to obtain a clear solution, cooled, and then filtered to yield xanomeline tartrate crystals .

This method yields xanomeline tartrate in high purity and yield, making it suitable for pharmaceutical applications.

Molecular Structure Analysis

Structure and Data

Xanomeline has a molecular formula of C₁₈H₂₃N₃O₂S and a molecular weight of approximately 321.46 g/mol. Its structure features a hexyloxy side chain attached to a pyridine ring, contributing to its lipophilicity and ability to penetrate the blood-brain barrier effectively.

The compound's structural characteristics include:

  • Chirality: Xanomeline is achiral.
  • Functional Groups: It contains nitrogen, oxygen, and sulfur atoms which are crucial for its biological activity .
Chemical Reactions Analysis

Reactions and Technical Details

Xanomeline undergoes various chemical reactions primarily related to its metabolism in the body. Key reactions include:

  • Hydroxylation: Catalyzed by cytochrome P450 enzymes, leading to various metabolites.
  • Conjugation: Phase II metabolic reactions that may involve glucuronidation or sulfation.

The metabolic pathways are essential for understanding xanomeline's pharmacokinetics and potential side effects .

Mechanism of Action

Process and Data

Xanomeline exerts its pharmacological effects by acting as an agonist at muscarinic acetylcholine receptors, particularly M1 and M4 subtypes located in the central nervous system. This action modulates dopaminergic and glutamatergic neurotransmission, which can alleviate symptoms associated with neuropsychiatric disorders.

Key data points include:

  • Functional Selectivity: Xanomeline shows preferential activation of M1 and M4 receptors over M2, M3, and M5 receptors.
  • Therapeutic Effects: Preclinical studies indicate that xanomeline can reduce amphetamine-induced hyperactivity, suggesting antipsychotic-like properties .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Crystalline solid.
  • Solubility: Soluble in polar solvents like methanol and 2-propanol.

Chemical Properties

  • Stability: Xanomeline tartrate exhibits stability under standard laboratory conditions but may undergo degradation when exposed to extreme temperatures or humidity.
  • pH Sensitivity: The stability of xanomeline can vary depending on pH levels during formulation .
Applications

Scientific Uses

Xanomeline has garnered interest for its therapeutic potential in treating various neurological conditions:

  • Alzheimer's Disease: It has shown promise in improving cognitive function through modulation of cholinergic signaling.
  • Schizophrenia: Preclinical studies indicate that xanomeline may help manage psychotic symptoms by targeting specific muscarinic receptors.

Additionally, ongoing research aims to explore its efficacy when combined with other pharmacological agents to enhance therapeutic outcomes while minimizing side effects .

Mechanistic Pharmacology of Xanomeline Tartrate

Muscarinic Receptor Subtype Selectivity and Binding Kinetics

Xanomeline tartrate exhibits high-affinity binding across all five muscarinic acetylcholine receptor subtypes (M1-M5), with preferential functional agonism at M1 and M4 receptors. Binding kinetics studies reveal nanomolar affinity for human muscarinic receptors, with dissociation constant (K~i~) values spanning 7.9 nM (M1) to 724 nM (M2) [2]. Despite near-equilibrium binding affinity across subtypes, functional assays demonstrate significant selectivity for M1 and M4 receptor activation. This functional selectivity arises from differential receptor-G protein coupling efficiency rather than binding affinity per se [8].

Table 1: Binding Affinities (K~i~) of Xanomeline at Human Muscarinic Receptor Subtypes

Receptor SubtypeK~i~ (nM)Species
M17.9 – 82Human
M28.1 – 724Human
M37.8 – 40Human
M411 – 72Human
M59.3 – 80Human

Source: [2] [8]

The molecular basis for this selectivity involves interactions with transmembrane domain residues, particularly at position 6.46 (leucine in M1/M4 versus isoleucine in M5). Mutagenesis studies demonstrate that substituting leucine 6.46 with isoleucine in M1 receptors abolishes functional activity, while reciprocal mutation in M5 receptors confers xanomeline sensitivity [8].

Dual Orthosteric and Allosteric Modulation of M1/M4 Receptors

Xanomeline engages muscarinic receptors through dual binding mechanisms: competitive orthosteric binding and persistent allosteric modulation. Orthosteric binding occurs at the acetylcholine recognition site, while allosteric binding involves a secondary site that facilitates prolonged receptor activation even after ligand removal [3]. This dual engagement enables complex pharmacological actions distinct from conventional agonists.

Biased signaling studies reveal that xanomeline preferentially activates Gα~q~ and Gα~i~ proteins over β-arrestin recruitment pathways at M4 receptors. Compared to acetylcholine, xanomeline exhibits significant bias away from extracellular signal-regulated kinases 1/2 phosphorylation and calcium mobilization (bias factors: -2.7 and -1.9, respectively) [8]. This signaling bias has therapeutic implications for schizophrenia treatment, where G protein-mediated pathways modulate dopaminergic circuits without inducing excessive β-arrestin-mediated side effects.

Intracellular Signaling Pathways: Gq-Mediated Phosphoinositide Hydrolysis

Activation of M1 and M4 receptors by xanomeline initiates Gα~q~-mediated phospholipase C stimulation, triggering phosphoinositide hydrolysis and subsequent intracellular calcium mobilization. In Chinese hamster ovary cells expressing human M1 receptors, xanomeline stimulates inositol phosphate accumulation with an EC~50~ of approximately 100 nM [3]. This signaling cascade modulates neuronal excitability and synaptic plasticity in cortical and hippocampal regions.

Prolonged exposure (24 hours) to xanomeline induces receptor desensitization and downregulation, attenuating phosphoinositide hydrolysis responses by 40-60% compared to acute stimulation [3]. This desensitization involves receptor internalization and reduced membrane expression rather than uncoupling from G proteins. Mutational analyses demonstrate that orthosteric site occupancy is essential for desensitization, as non-functional mutants lacking orthosteric binding do not exhibit signaling attenuation despite persistent allosteric binding [3].

Persistent Receptor Activation and Wash-Resistant Binding Dynamics

A defining pharmacological characteristic of xanomeline is its wash-resistant binding, enabling persistent receptor activation after removal of unbound drug. Pretreatment of cells expressing M1 receptors with xanomeline (1 hour) followed by extensive washing results in residual receptor occupancy exceeding 50% at 24 hours post-wash [3]. This persistent binding transforms receptor binding kinetics from monophasic to biphasic inhibition patterns for orthosteric ligands like [³H]N-methylscopolamine.

Table 2: Wash-Resistant Effects of Xanomeline on Muscarinic M1 Receptors

Treatment Protocol[³H]NMS Binding CharacteristicsMaximal Inhibition
Continuous presenceMonophasic inhibition (IC~50~ = 158 nM)100%
1-hour pretreatment + washMonophasic inhibition (IC~50~ = 2 μM)97%
1-hour pretreatment + 23-hour waitBiphasic inhibition (High-affinity IC~50~ = 2.5 nM; Low-affinity IC~50~ = 10 μM)84%

Source: Adapted from [3]

The molecular basis for persistent binding involves allosteric site occupation in transmembrane domains, with binding kinetics influenced by membrane cholesterol content [8]. Cholesterol depletion enhances wash-resistant binding across receptor subtypes by modulating receptor conformational stability. This persistent activation has significant implications for therapeutic duration of action and may explain prolonged antipsychotic effects observed in clinical settings despite xanomeline's relatively short plasma half-life.

Impact on Dopaminergic-Glutamatergic-Cholinergic Circuit Crosstalk

Xanomeline modulates neural circuit integration through M1 and M4 receptor-mediated effects on dopaminergic and glutamatergic neurotransmission. Preclinical studies demonstrate that xanomeline normalizes amphetamine-induced dopamine release in the striatum via M4 receptor activation on dopaminergic terminals [7] [8]. This regulation occurs without direct D2 receptor antagonism, distinguishing xanomeline from conventional antipsychotics.

Functional magnetic resonance imaging studies reveal that xanomeline administration attenuates phencyclidine-induced cortical-limbic hyperactivity and reverses fronto-hippocampal hyperconnectivity in rodent models [8]. These effects correlate with xanomeline's ability to restore N-methyl-D-aspartate receptor function in cortical pyramidal neurons, evidenced by reversal of ketamine-induced gamma and high-frequency electroencephalography power increases [8]. The integration of cholinergic signaling with dopaminergic and glutamatergic systems positions xanomeline as a neuromodulator that rebalances circuit-level dysfunction in schizophrenia, particularly addressing cognitive and negative symptoms resistant to dopamine-centric pharmacotherapies.

Properties

Product Name

Xanomeline (tartrate)

IUPAC Name

(2S,3S)-2,3-dihydroxybutanedioic acid;3-hexoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole

Molecular Formula

C18H29N3O7S

Molecular Weight

431.5 g/mol

InChI

InChI=1S/C14H23N3OS.C4H6O6/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12;5-1(3(7)8)2(6)4(9)10/h8H,3-7,9-11H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1

InChI Key

SJSVWTMVMBGIHQ-WUUYCOTASA-N

SMILES

CCCCCCOC1=NSN=C1C2=CCCN(C2)C.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CCCCCCOC1=NSN=C1C2=CCCN(C2)C.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CCCCCCOC1=NSN=C1C2=CCCN(C2)C.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.